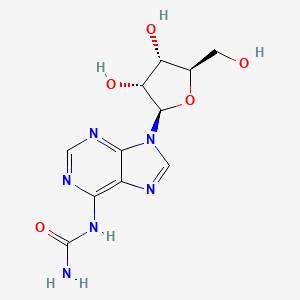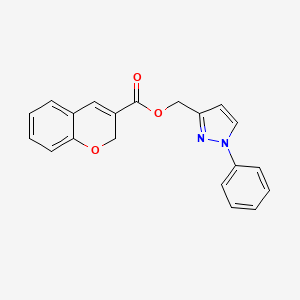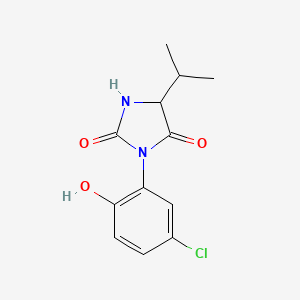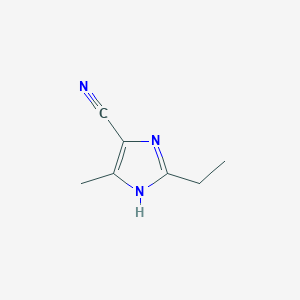
N-Carbamoyladenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Carbamoyladenosine is a nucleoside derivative with the chemical formula C₁₁H₁₄N₆O₅ It is a modified form of adenosine, where a carbamoyl group is attached to the nitrogen atom at the sixth position of the adenine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Carbamoyladenosine typically involves the reaction of adenosine with a carbamoylating agent. One common method is the use of urea derivatives under specific conditions to introduce the carbamoyl group. The reaction is usually carried out in an aqueous or organic solvent, with the temperature and pH carefully controlled to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve enzymatic methods using carbamoylases. These enzymes catalyze the transfer of the carbamoyl group to adenosine, offering a more environmentally friendly and efficient production route compared to traditional chemical synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: N-Carbamoyladenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the carbamoyl group or other parts of the molecule.
Substitution: The carbamoyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
N-Carbamoyladenosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in cellular processes and as a probe for investigating nucleic acid interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Industry: this compound is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism by which N-Carbamoyladenosine exerts its effects involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds and other interactions with proteins and nucleic acids, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Adenosine: The parent compound, differing only by the absence of the carbamoyl group.
N-Carbamoyl-Alanine: Another carbamoyl derivative, but with an alanine backbone instead of adenosine.
Uniqueness: N-Carbamoyladenosine is unique due to its specific structure, which allows it to interact differently with biological molecules compared to other carbamoyl derivatives. This uniqueness makes it a valuable tool in research and potential therapeutic applications .
Propriétés
Numéro CAS |
50693-06-6 |
|---|---|
Formule moléculaire |
C11H14N6O5 |
Poids moléculaire |
310.27 g/mol |
Nom IUPAC |
[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]urea |
InChI |
InChI=1S/C11H14N6O5/c12-11(21)16-8-5-9(14-2-13-8)17(3-15-5)10-7(20)6(19)4(1-18)22-10/h2-4,6-7,10,18-20H,1H2,(H3,12,13,14,16,21)/t4-,6-,7-,10-/m1/s1 |
Clé InChI |
FLIOTFGHNBRBEH-KQYNXXCUSA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Butanenitrile, 4-[(6-amino-2-methoxy-4-pyrimidinyl)oxy]-](/img/structure/B12940818.png)
![6-(3-Aminopropyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B12940824.png)
![Rel-tert-butyl (1R,4R,5S)-5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B12940827.png)
![1-(3A,6a-dimethyltetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)prop-2-en-1-one](/img/structure/B12940834.png)





![Rel-(1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl 2H-chromene-3-carboxylate](/img/structure/B12940864.png)


